Azido-PEG7-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG7-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. This compound is widely used in click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group allows for copper-catalyzed azide-alkyne cycloaddition reactions, making it a valuable reagent in bioconjugation and chemical modification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG7-CH2COOH can be synthesized through a series of chemical reactions involving the introduction of an azide group and a carboxylic acid group onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is prepared by polymerizing ethylene oxide.
Azidation: The hydroxyl end groups of the PEG are converted to azide groups using sodium azide in the presence of a suitable solvent.
Carboxylation: The other end of the PEG chain is functionalized with a carboxylic acid group using a carboxylating agent such as succinic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG7-CH2COOH undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of copper catalysts to form a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Major Products Formed
CuAAC: Forms triazole-linked products.
SPAAC: Forms triazole-linked products without the need for copper catalysts.
Scientific Research Applications
Azido-PEG7-CH2COOH has a wide range of applications in scientific research, including:
Mechanism of Action
Azido-PEG7-CH2COOH exerts its effects through the azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG1-CH2COOH
- Azido-PEG2-CH2COOH
- Azido-PEG3-CH2COOH
- Azido-PEG4-CH2COOH
- Azido-PEG5-CH2COOH
- Azido-PEG6-CH2COOH
- Azido-PEG8-CH2COOH
Uniqueness
Azido-PEG7-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven-unit PEG spacer enhances the compound’s solubility in aqueous media, making it suitable for various biological and chemical applications. Additionally, the presence of both azide and carboxylic acid groups allows for versatile conjugation strategies .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O9/c17-19-18-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16(20)21/h1-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDHUWBOUOIMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.